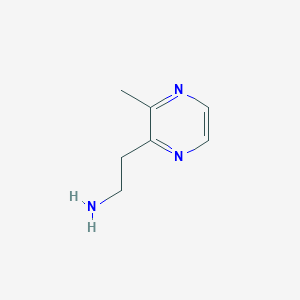

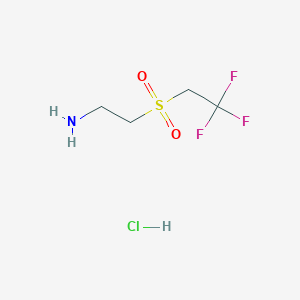

![molecular formula C19H17NO3S2 B2636571 Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate CAS No. 2034253-86-4](/img/structure/B2636571.png)

Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-((2-([2,3’-bithiophen]-5-yl)ethyl)carbamoyl)benzoate” is an ester compound, which typically consists of a carbonyl adjacent to an ether linked to a benzene ring . The molecule also contains a bithiophene moiety, which is a system of two thiophene rings fused together. Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom.

Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions . They can also undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Esters generally have higher boiling points than their corresponding carboxylic acids or alcohols due to their larger size. They are often liquid at room temperature and have a characteristic fruity odor .Applications De Recherche Scientifique

Supramolecular Structures and Hydrogen Bonding

One study detailed the synthesis of related compounds with hydrogen-bonded supramolecular structures, emphasizing the importance of specific functional groups in forming one-, two-, and three-dimensional structures through N-H...O and N-H...N hydrogen bonds, showcasing the potential for designing novel materials with unique properties (Portilla et al., 2007).

Corrosion Inhibition

Research on the theoretical synthesis of similar esters demonstrated their role as corrosion inhibitors for mild steel in acidic media. The study highlighted how specific modifications to the molecular structure could lead to compounds with significant industrial applications, particularly in protecting materials from corrosion (Arrousse et al., 2021).

Crystal Engineering Using Pressure

Another study investigated the use of pressure in crystal engineering to induce phase transitions in structures with high Z′ values. This research opens avenues for the development of novel crystalline materials by manipulating the molecular and crystallographic parameters under varying pressures (Johnstone et al., 2010).

Novel Polymers and Conductive Materials

The synthesis and properties of novel polythiophenes, where bithiophene units are linked with ethynyl bridges, were explored for their potential in creating conductive polymers. This work highlights the importance of specific bonding and substituent effects on the electrical and luminescent properties of polymeric materials (Krompiec et al., 2013).

Antimicrobial Agents

The development of new quinazolines with potential as antimicrobial agents was discussed, showcasing the synthetic strategies and biological testing against various pathogens. Such compounds could serve as leads for developing new drugs to combat microbial resistance (Desai et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[2-(5-thiophen-3-ylthiophen-2-yl)ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c1-23-19(22)14-4-2-13(3-5-14)18(21)20-10-8-16-6-7-17(25-16)15-9-11-24-12-15/h2-7,9,11-12H,8,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMLCTAWHXOMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2636492.png)

![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2636494.png)

![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2636497.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)

![3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2636504.png)

![7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2636506.png)